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Compound of Interest

Compound Name: 5-Bromonicotinaldehyde

Cat. No.: B046077

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinaldehyde has emerged as a critical and versatile building block in the fields of
medicinal chemistry and drug discovery.[1][2] Its unique molecular architecture, featuring a
reactive aldehyde group and a bromine atom on an electron-deficient pyridine ring, offers a
dual functionality that allows for a diverse range of chemical transformations.[2][3] The pyridine
scaffold is a prevalent motif in numerous pharmaceutical agents, and the bromine atom serves
as a convenient handle for introducing molecular complexity, most commonly through
palladium-catalyzed cross-coupling reactions.[1][2] This technical guide provides a
comprehensive overview of the synthesis of novel 5-Bromonicotinaldehyde derivatives,
complete with detailed experimental protocols, quantitative data, and visual diagrams of key
reaction pathways and workflows.

Physicochemical Properties of 5-
Bromonicotinaldehyde

5-Bromonicotinaldehyde, also known as 5-bromo-3-pyridinecarboxaldehyde, is a solid at
room temperature with a melting point in the range of 96-102°C.[2][4] Its molecular formula is
CeH4BrNO, and it has a molecular weight of approximately 186.01 g/mol .[2]
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Identifier Value
CAS Number 113118-81-3
IUPAC Name 5-bromopyridine-3-carbaldehyde

5-Bromopyridine-3-carboxaldehyde, 3-

Bromopyridine-5-carboxaldehyde, 3-Bromo-5-

Synonyms -
formylpyridine, 5-Bromo-3-
pyridinecarboxaldehyde

Molecular Formula CeH4BrNO

Molecular Weight 186.01 g/mol

Appearance White to off-white crystalline powder or solid

Purity Typically >96-98%

Melting Point 96.0 to 100.0 °C

Synthesis of the Core Moiety: 5-
Bromonicotinaldehyde

A prevalent method for the synthesis of 5-Bromonicotinaldehyde begins with the bromination
of nicotinic acid. One patented approach involves the treatment of nicotinic acid with thionyl
chloride, followed by bromination in the presence of a Lewis acid catalyst.[2] An optimized
version of this method, starting from nicotinic acid hydrochloride, involves refluxing with thionyl
chloride and bromine, with the addition of powdered iron, leading to yields as high as 90%.[2]
Another common laboratory-scale synthesis involves the oxidation of 5-bromo-3-
(hydroxymethyl)pyridine.[4]

Experimental Protocol: Synthesis from Nicotinic Acid

Step 1: Synthesis of 5-Bromonicotinic Acid[5]
o Materials: Nicotinic acid, thionyl chloride, bromine, powdered iron (optional catalyst).

e Procedure:
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o In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a
mixture of nicotinic acid and thionyl chloride.

o Add bromine dropwise to the heated mixture. Powdered iron can be added to improve the
yield.

o Reflux the reaction mixture for several hours.
o After cooling, carefully remove the excess thionyl chloride under reduced pressure.

o Neutralize the residue with a suitable base (e.g., sodium hydroxide solution) to precipitate
the 5-bromonicotinic acid.

o Collect the solid by filtration, wash with water, and dry.
Step 2: Conversion of 5-Bromonicotinic Acid to 5-Bromonicotinaldehyde|[5]

» Materials: 5-Bromonicotinic acid, thionyl chloride or oxalyl chloride, lithium tri-tert-
butoxyaluminum hydride (LIAIH(OtBu)s3).

e Procedure (via acyl chloride):

o Convert 5-Bromonicotinic acid to its corresponding acyl chloride by reacting it with thionyl
chloride or oxalyl chloride.

o Reduce the resulting 5-bromonicotinoyl chloride to 5-Bromonicotinaldehyde using a mild
reducing agent such as lithium tri-tert-butoxyaluminum hydride (LIAIH(OtBu)s) at a low
temperature to prevent over-reduction to the alcohol.

o Quench the reaction and extract the product with an organic solvent.

o Dry the organic layer and evaporate the solvent to yield 5-Bromonicotinaldehyde.
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Generalized Synthetic Workflow for 5-Bromonicotinaldehyde

Start with Nicotinic Acid or derivative

Bromination of the pyridine ring

Functional group manipulation of the carboxylic acid

Oxidation/Reduction to the aldehyde

5-Bromonicotinaldehyde

Click to download full resolution via product page

Generalized synthetic workflow for 5-Bromonicotinaldehyde.

Key Synthetic Transformations of 5-
Bromonicotinaldehyde

The dual reactivity of 5-Bromonicotinaldehyde allows for a wide range of synthetic
transformations, primarily through palladium-catalyzed cross-coupling reactions at the bromine
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position and various reactions involving the aldehyde group.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by
coupling 5-Bromonicotinaldehyde with various aryl or heteroaryl boronic acids.[1][6] This
reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are valuable
precursors for more complex molecules, including potential kinase inhibitors.[1]

o Materials: 5-Bromonicotinaldehyde, arylboronic acid, palladium catalyst (e.g., Pd(PPhs)a,
Pd(dppf)Cl2), base (e.g., K2COs, NazCOs), anhydrous solvent (e.g., 1,4-dioxane, toluene,
dimethoxyethane).

e Procedure:

o To a dry Schlenk flask, add 5-Bromonicotinaldehyde (1.0 eq), the arylboronic acid (1.1 -
1.5 eq), and the base (2.0 - 3.0 eq).

o Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle
three times.

o Add the palladium catalyst (1-5 mol%) to the flask.
o Add the anhydrous solvent via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the
required time (typically 2-24 hours).

o Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl
acetate), and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
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Note: This data is for close analogs of 5-Bromonicotinaldehyde and serves as a
representative example. Yields are dependent on the specific arylboronic acid used and other
reaction parameters.[7]
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Generalized Workflow for Suzuki-Miyaura Coupling

Reaction Setup:
5-Bromonicotinaldehyde,
Arylboronic Acid, Base,
Pd Catalyst in Solvent

'

Establish Inert Atmosphere
(Evacuate & Backfill)

Heat & Stir
(80-120 °C, 2-24 h)

:

Aqueous Work-up
& Extraction

:

Column Chromatography

5-Aryl-nicotinaldehyde
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Generalized workflow for a Suzuki-Miyaura cross-coupling.
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Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond
between 5-Bromonicotinaldehyde and a terminal alkyne.[3] This reaction typically employs a
palladium catalyst, a copper(l) co-catalyst, and an amine base.[8]

o Materials: 5-Bromonicotinaldehyde, terminal alkyne, palladium catalyst (e.g.,
Pd(PPhs)2Cl2), copper(l) iodide (Cul), amine base (e.g., triethylamine, diisopropylamine),
solvent (e.g., THF, DMF).

e Procedure:

o To a reaction vessel, add 5-Bromonicotinaldehyde (1.0 eq), the palladium catalyst (e.g.,
2-5 mol%), and Cul (e.g., 1-5 mol%) in a suitable solvent.

o Add the amine base and the terminal alkyne (1.1-1.5 eq).

o Stir the reaction mixture at room temperature or with gentle heating until completion,
monitoring by TLC.

o Upon completion, dilute the reaction mixture with an organic solvent and filter to remove
any solids.

o Wash the filtrate with water and brine, dry the organic layer, and concentrate under
reduced pressure.

[¢]

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling
5-Bromonicotinaldehyde with a primary or secondary amine.[8][9] This reaction is a direct
route to 5-amino-nicotinaldehyde derivatives.[8]

o Materials: 5-Bromonicotinaldehyde, amine, palladium catalyst (e.g., Pd(OAc)2), phosphine
ligand (e.g., BINAP, Xantphos), base (e.g., Cs2COs, NaOt-Bu), solvent (e.g., toluene,
dioxane).
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¢ Procedure:

o In areaction vessel, combine 5-Bromonicotinaldehyde (1.0 eq), the amine (1.2-1.5 eq),
the base (1.5-2.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10
mol%).

o Add the degassed solvent.

o Heat the reaction mixture under an inert atmosphere at a temperature typically ranging
from 80-110 °C.

o Monitor the reaction's progress by TLC or LC-MS.
o After completion, cool the mixture, filter, and concentrate the filtrate.

o Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

5-Bromonicotinaldehyde

Suzuki-Miyaura Sonogashira Buchwald-Hartwig
(+ Arylboronic Acid) (+ Terminal Alkyne) (+ Amine)

5-Aryl-nicotinaldehyde 5-Alkynyl-nicotinaldehyde 5-Amino-nicotinaldehyde derivative

Click to download full resolution via product page

Key cross-coupling reactions of 5-Bromonicotinaldehyde.
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Multicomponent Reactions

5-Bromonicotinaldehyde is an excellent substrate for multicomponent reactions (MCRS),
which allow for the rapid synthesis of complex molecules in a single step.[10]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a 3-ketoester, and urea or
thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[10]

o Materials: 5-Bromonicotinaldehyde, ethyl acetoacetate, urea, ethanol, concentrated
hydrochloric acid (catalyst).

e Procedure:

o In a round-bottom flask, combine 5-Bromonicotinaldehyde (1.0 mmol), ethyl
acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).

o Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

o Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

o Cool the reaction mixture to room temperature, allowing the product to precipitate.
o Collect the solid by filtration and wash with cold ethanol.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol).

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to
form a bis-amide.[10]

e Materials: 5-Bromonicotinaldehyde, a primary amine (e.g., aniline), a carboxylic acid (e.qg.,
acetic acid), an isocyanide (e.g., cyclohexyl isocyanide), methanol.

e Procedure:

o In a round-bottom flask, dissolve 5-Bromonicotinaldehyde (1.0 mmol) and the primary

amine (1.0 mmol) in methanol (10 mL).

o Stir at room temperature for 30 minutes to form the imine intermediate.
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[e]

Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the mixture.

o

Continue stirring at room temperature for 24-48 hours, monitoring by TLC.

[¢]

Remove the solvent under reduced pressure.

o

Purify the crude product by column chromatography.
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Workflow for the Biginelli Reaction

Combine:
5-Bromonicotinaldehyde,
Ethyl Acetoacetate, Urea
in Ethanol with HCI (cat.)

l

Reflux for 4-6 hours

l

Cool to Room Temperature

:

Product Precipitates

:

Filter and Wash
with Cold Ethanol

:

Recrystallize for Purity

l

Pure Dihydropyrimidinone
Derivative

Click to download full resolution via product page

Workflow for the Biginelli synthesis of dihydropyrimidinones.
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Conclusion

5-Bromonicotinaldehyde stands as a highly valuable and versatile starting material for the
synthesis of a diverse array of heterocyclic compounds.[1] Its dual reactivity, stemming from the
aldehyde group and the bromine atom, provides a powerful platform for the construction of
complex molecular architectures with significant potential in medicinal chemistry and drug
development.[2][3] The protocols and data presented in this guide offer a solid foundation for
researchers to explore and exploit the synthetic utility of this important building block in their
guest for novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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